1-Cyclohexyl-1-butyne

Descripción

Structural and Chemical Framework

The unique architecture of 1-cyclohexyl-1-butyne dictates its physical properties and chemical behavior. It combines a flexible, three-dimensional cycloalkane with a rigid, linear alkyne functional group.

Molecular Architecture and Unsaturation

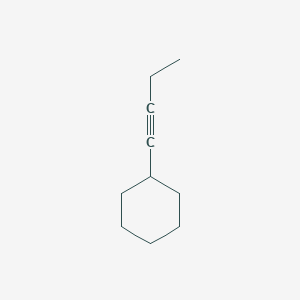

The molecular structure of this compound consists of a six-membered cyclohexane (B81311) ring bonded to the first carbon of a four-carbon chain containing a triple bond (a butyne group). The cyclohexane moiety typically exists in a chair conformation to minimize steric strain. The butyne group, with its sp-hybridized carbon atoms, imposes a linear geometry on the C-C≡C-C fragment. The carbon-carbon triple bond represents a high degree of unsaturation, making it a site of high electron density.

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol |

| IUPAC Name | 1-butyn-1-ylcyclohexane |

| CAS Number | 57497-06-0 |

Influence of Cyclohexyl Moiety and Alkyne Functional Group on Reactivity

The reactivity of this compound is largely governed by the characteristics of its two main components. The cyclohexyl group is a bulky substituent that can sterically hinder the approach of reagents to the alkyne's triple bond. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions.

The alkyne functional group, with its two π-bonds, is electron-rich and serves as the primary site of reactivity. It readily undergoes addition reactions, such as hydrogenation, halogenation, and hydration. For instance, the triple bond can be reduced to a double bond (alkene) or a single bond (alkane) depending on the reaction conditions and catalysts used. The presence of the triple bond also allows for deprotonation of the terminal alkyne, if one were present, to form a potent nucleophile known as an alkynide. However, in the case of this compound, it is an internal alkyne.

Significance in Modern Organic Chemistry Research

This compound serves as a valuable building block and substrate in various areas of organic synthesis and research. Its bifunctional nature, possessing both a reactive site (the alkyne) and a non-polar, bulky group (the cyclohexyl ring), allows for the construction of more complex molecular architectures.

In synthetic organic chemistry, it can be utilized in cycloaddition reactions, which are powerful methods for forming cyclic compounds. libretexts.orgopenstax.org For example, it can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to synthesize five-membered heterocyclic rings. wikipedia.org These heterocyclic structures are prevalent in many biologically active molecules and functional materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

but-1-ynylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-2-3-7-10-8-5-4-6-9-10/h10H,2,4-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPLOOKXNGXEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462178 | |

| Record name | 1-CYCLOHEXYL-1-BUTYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57497-06-0 | |

| Record name | 1-CYCLOHEXYL-1-BUTYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclohexyl 1 Butyne

Alkyne Functionalization and Alkylation Strategies

Nucleophilic Substitution Pathways

While nucleophilic substitution is a fundamental reaction in organic synthesis, its direct application to form 1-cyclohexyl-1-butyne by reacting a butynide anion with a cyclohexyl halide is generally inefficient. The reaction of an acetylide anion, which is a strong base, with a secondary alkyl halide like bromocyclohexane, predominantly leads to an elimination reaction, yielding cyclohexene (B86901) rather than the desired substitution product. This is a well-established principle in alkyne chemistry, where elimination competes with substitution, especially with sterically hindered or secondary and tertiary halides.

Therefore, a more successful strategy involving nucleophilic substitution is the alkylation of a pre-formed cyclohexyl-substituted alkyne, which is detailed in the following section.

Alkylation of Alkyne Anions for C-C Bond Formation

A highly effective and widely used method for the synthesis of internal alkynes like this compound is the alkylation of a terminal alkyne anion. This method involves two main steps: the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide anion), followed by the reaction of this anion with a suitable alkylating agent.

For the synthesis of this compound, the most logical approach is the alkylation of cyclohexylacetylene. The process begins with the deprotonation of cyclohexylacetylene using a strong base. Common bases for this purpose include sodium amide (NaNH₂) in liquid ammonia (B1221849) or organolithium reagents like n-butyllithium (n-BuLi) in an inert solvent such as tetrahydrofuran (B95107) (THF). The resulting cyclohexylacetylide anion is a powerful nucleophile.

This nucleophile is then reacted with an ethyl halide, such as iodoethane (B44018) or bromoethane. The acetylide anion attacks the electrophilic carbon of the ethyl halide in an Sₙ2 reaction, displacing the halide and forming the new carbon-carbon bond, which results in the desired product, this compound. The use of a primary alkyl halide like ethyl halide is crucial as it minimizes the competing elimination reaction.

Reaction Scheme:

Deprotonation: C₆H₁₁C≡CH + Base → C₆H₁₁C≡C⁻ + HB⁺

Alkylation: C₆H₁₁C≡C⁻ + CH₃CH₂-X → C₆H₁₁C≡CCH₂CH₃ + X⁻ (where X = I, Br)

Conversion of Terminal to Internal Alkynes

The alkylation of cyclohexylacetylene serves as a direct illustration of the conversion of a terminal alkyne into an internal alkyne. This transformation is a cornerstone of synthetic organic chemistry as it allows for the construction of more complex molecular architectures from simpler, readily available terminal alkynes. The general applicability of this method makes it a versatile tool for creating a wide range of substituted alkynes by choosing different alkylating agents.

Dehydrohalogenation Routes

An alternative approach to constructing the carbon-carbon triple bond of this compound is through elimination reactions, specifically the dehydrohalogenation of a suitable dihaloalkane.

From Vicinal Dibromoalkanes using Strong Bases

This method involves the creation of a vicinal dibromoalkane, which is a molecule with two bromine atoms on adjacent carbon atoms, followed by a double dehydrohalogenation. To synthesize this compound via this route, a plausible precursor is 1,2-dibromo-1-cyclohexylbutane.

The synthesis of this precursor can be envisioned starting from 1-cyclohexyl-1-butene. The alkene is treated with bromine (Br₂), typically in an inert solvent like dichloromethane, to yield 1,2-dibromo-1-cyclohexylbutane. This vicinal dibromide is then subjected to a double dehydrohalogenation reaction using a strong base. A common and effective reagent for this transformation is sodium amide (NaNH₂) in liquid ammonia. Two equivalents of the base are required to remove two molecules of hydrogen bromide (HBr), thereby forming the two pi bonds of the alkyne.

It is important to note that the dehydrohalogenation of 1,2-dibromocyclohexane (B1204518) itself leads to the formation of 1,3-cyclohexadiene (B119728) rather than cyclohexyne, due to the significant ring strain that a triple bond would introduce in a six-membered ring. Therefore, the triple bond must be formed on the side chain.

Preparation from Alkenes via Successive Dehydrohalogenation

Bromination of an alkene: An appropriate alkene, in this case, 1-cyclohexyl-1-butene, is halogenated to form the corresponding vicinal dihalide.

Double dehydrohalogenation: The resulting dihalide is then treated with a strong base to induce the elimination of two equivalents of hydrogen halide, leading to the formation of the alkyne.

This sequence provides a reliable method for converting a carbon-carbon double bond into a triple bond.

Optimization of Synthetic Protocols

The efficiency and yield of the synthesis of this compound can be enhanced through various optimization strategies. Research in alkyne synthesis has led to the development of more refined catalytic systems and reaction conditions that offer improved selectivity and sustainability.

For the alkylation of alkyne anions, the choice of solvent and the potential use of catalytic additives can significantly impact the reaction outcome. For instance, the use of tetrahydrofuran (THF) as a solvent is common, and the addition of catalytic amounts of iodide salts can improve the reactivity of alkyl bromides.

In recent years, advancements in catalysis have provided more sophisticated tools for alkyne synthesis. These include the use of transition metal catalysts, such as copper and palladium complexes, which can facilitate carbon-carbon bond formation under milder conditions. Recyclable catalysts are also being developed to improve the economic and environmental viability of these reactions.

Furthermore, modern synthetic techniques are being explored to optimize these transformations.

| Optimization Strategy | Description | Potential Advantages |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields, and cleaner reactions. |

| Mechanochemistry | Performing reactions in the solid state by grinding or milling, often without a solvent. | Reduced solvent waste, potentially milder reaction conditions, and access to different reactivity. |

| Phase-Transfer Catalysis | The use of a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. | Can be beneficial for reactions involving reagents with different solubilities. |

| Advanced Catalytic Systems | Development of novel metal-based or organocatalysts with high activity and selectivity. | Lower catalyst loadings, milder reaction conditions, and improved functional group tolerance. |

These optimization strategies are at the forefront of synthetic chemistry and can be applied to the synthesis of this compound to improve efficiency and reduce environmental impact.

Control of Temperature and Reaction Time

The temperature and duration of the reaction are critical factors in the synthesis of this compound, particularly when employing a Grignard-based methodology.

Research Findings on Temperature and Reaction Time:

Grignard Reaction Temperature: For the synthesis involving Grignard reagents, such as cyclohexylmagnesium bromide, maintaining a low temperature is crucial. It is recommended that these reactions be conducted at temperatures below 0°C to prevent undesirable side reactions. The exothermic nature of the Grignard reagent formation and its subsequent reaction necessitates careful temperature management to avoid decomposition of the reagent and the formation of byproducts.

Reaction Time: The reaction time for the alkylation of alkynes can vary depending on the specific reagents and conditions used. For instance, in related nickel-catalyzed coupling reactions, which represent a potential industrial production method, reaction times can range from 12 to 18 hours. acs.org In the deconjugative α-alkylation of α,β-unsaturated aldehydes, another C-C bond-forming reaction, reaction times are also carefully monitored and can be a significant factor in the yield. nih.gov For the Grignard synthesis of this compound, the reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine its completion, ensuring that the reaction is stopped at the optimal time to maximize product yield and minimize byproduct formation. nih.gov

| Parameter | Condition | Rationale |

| Temperature (Grignard Synthesis) | < 0°C | Minimizes side reactions and decomposition of the Grignard reagent. |

| Reaction Time | Variable (e.g., 12-18 hours for related reactions) acs.org | Ensures the reaction proceeds to completion while avoiding the formation of degradation products. |

Solvent Selection and Purity Considerations

The choice of solvent is paramount in the synthesis of this compound, especially in Grignard reactions where the solvent plays a multifaceted role.

Key Considerations for Solvents:

Aprotic Nature: The solvent for a Grignard reaction must be aprotic, meaning it does not have acidic protons. leah4sci.comquora.compearson.com Protic solvents, such as water or alcohols, will react with and destroy the highly basic Grignard reagent. leah4sci.comquora.com

Solvent Type: Ethereal solvents are almost exclusively used for Grignard reactions. quora.com The most common choices are diethyl ether and tetrahydrofuran (THF). leah4sci.comyoutube.com These solvents are effective because the oxygen atoms in the ether can coordinate with and stabilize the magnesium center of the Grignard reagent. leah4sci.comquora.com

Solvent Comparison: Tetrahydrofuran (THF) is often considered a more suitable solvent than diethyl ether for certain applications. leah4sci.comgelest.com Reactions in THF can be more facile, and its higher boiling point allows for reactions to be run at more elevated temperatures if necessary, which can be beneficial in sterically hindered systems. gelest.com

Purity: The solvent must be anhydrous (dry) and pure. The presence of water will quench the Grignard reagent, reducing the yield of the desired product. leah4sci.com Therefore, the use of dry ether or THF is essential for the successful synthesis of this compound via the Grignard pathway. quora.com

| Solvent | Boiling Point | Key Features |

| Diethyl Ether | 34.6°C | Commonly used, effectively stabilizes the Grignard reagent. leah4sci.com |

| Tetrahydrofuran (THF) | 66°C | Allows for higher reaction temperatures; substitution reactions can be more facile. leah4sci.comgelest.com |

Purification Techniques

After the synthesis reaction is complete, the crude product mixture contains the desired this compound along with unreacted starting materials, byproducts, and solvent. Therefore, effective purification is a critical final step to isolate the compound in high purity.

Common Purification Methods:

Fractional Distillation: This is a primary technique used for the purification of liquid compounds like this compound. It separates components of a mixture based on their different boiling points. Given that the reactants (e.g., 1-butyne (B89482), a gas at room temperature) and the solvent (e.g., diethyl ether) have significantly lower boiling points than the product, distillation is an effective method for separation.

Column Chromatography: This is another essential purification technique mentioned for this compound. In column chromatography, the crude product is passed through a column packed with a stationary phase (often silica (B1680970) gel). Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation. This method is particularly useful for removing non-volatile impurities or byproducts with boiling points close to that of the product.

| Technique | Principle of Separation | Application for this compound |

| Fractional Distillation | Difference in boiling points | To separate the product from lower-boiling solvents and unreacted starting materials. |

| Column Chromatography | Differential adsorption on a stationary phase | To remove impurities with similar boiling points or non-volatile byproducts. |

Reactivity and Reaction Mechanisms of 1 Cyclohexyl 1 Butyne

Oxidation Reactions

The carbon-carbon triple bond of 1-cyclohexyl-1-butyne can be cleaved under strong oxidizing conditions. Oxidative cleavage, for instance through ozonolysis (reaction with ozone, O₃, followed by a workup step), breaks the triple bond completely. studylib.net This reaction results in the formation of two carboxylic acids, reflecting the cleavage of the bond between the two sp-hybridized carbons. In the case of this compound, ozonolysis would yield cyclohexanecarboxylic acid and propanoic acid.

Reaction Summary: Ozonolysis

| Reactant | Reagents | Products |

|---|---|---|

| This compound | 1. Ozone (O₃) | Cyclohexanecarboxylic acid |

Formation of Corresponding Ketones or Carboxylic Acids

The triple bond of this compound can be completely broken under strong oxidizing conditions. Ozonolysis is a primary method for this transformation. This reaction involves treating the alkyne with ozone (O₃) followed by a work-up step. masterorganicchemistry.com The nature of the work-up determines the final products. An oxidative work-up, typically using hydrogen peroxide (H₂O₂), cleaves the triple bond to yield two separate carboxylic acid molecules. masterorganicchemistry.com In the case of this compound, this cleavage results in the formation of cyclohexanecarboxylic acid and propanoic acid.

Conversely, a reductive work-up, often employing dimethyl sulfide (B99878) or zinc, would initially produce a diketone from an internal alkyne. doubtnut.comyoutube.com For this compound, this would lead to the formation of 1-cyclohexylbutane-1,2-dione.

The general transformation can be summarized as follows:

| Reaction | Reagents | Products |

| Oxidative Ozonolysis | 1. O₃ 2. H₂O₂ | Cyclohexanecarboxylic acid and Propanoic acid |

| Reductive Ozonolysis | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 1-Cyclohexylbutane-1,2-dione |

Specific Oxidizing Agents and Conditions (e.g., Potassium Permanganate, Osmium Tetroxide)

Specific oxidizing agents can be employed to achieve oxidative cleavage, each with characteristic conditions and outcomes.

Potassium Permanganate (KMnO₄) : When this compound is treated with hot, alkaline or acidic potassium permanganate, it undergoes vigorous oxidation. youtube.combrainly.in This process, similar to oxidative ozonolysis, results in the cleavage of the carbon-carbon triple bond to form the corresponding carboxylates, which are then protonated to yield carboxylic acids. vedantu.com The products of this reaction are cyclohexanecarboxylic acid and propanoic acid. youtube.combrainly.in Under milder conditions (cold, dilute KMnO₄), which typically results in diol formation with alkenes, alkynes are often unreactive or undergo cleavage. youtube.comquora.com

Osmium Tetroxide (OsO₄) : Osmium tetroxide is a highly selective reagent primarily used for the syn-dihydroxylation of alkenes to form vicinal diols. skku.edumasterorganicchemistry.comlibretexts.org It is generally unreactive towards alkynes. masterorganicchemistry.com Therefore, OsO₄ is not a suitable reagent for the oxidation of this compound.

Substitution Reactions

Substitution reactions for this compound are centered on the reactivity of its carbon-carbon triple bond.

Replacement of Alkyne Hydrogen by Other Functional Groups

Reactions involving the replacement of an alkyne hydrogen atom are characteristic of terminal alkynes, where a hydrogen atom is directly bonded to one of the sp-hybridized carbon atoms. This acidic proton can be removed by a strong base, such as sodium amide (NaNH₂), to form an acetylide anion. study.com However, this compound is an internal alkyne, with a cyclohexyl group and an ethyl group attached to the two carbons of the triple bond. Consequently, it lacks an acidic alkyne hydrogen, and therefore, it does not undergo substitution reactions via deprotonation.

Halogenation and Hydrohalogenation with Acids (e.g., Br₂, Cl₂, HCl, HBr)

The electron-rich triple bond of this compound readily undergoes electrophilic addition with halogens and hydrogen halides.

Halogenation (Br₂ and Cl₂) : Alkynes react with halogens such as bromine (Br₂) and chlorine (Cl₂). masterorganicchemistry.com The addition of one equivalent of a halogen to this compound proceeds through a bridged halonium ion intermediate, typically resulting in the anti-addition product, a trans-dihaloalkene. masterorganicchemistry.comyoutube.com The addition of a second equivalent of the halogen saturates the bond, forming a tetrahaloalkane. masterorganicchemistry.com

| Reaction | Reagents | Intermediate Product | Final Product |

| Halogenation | 1 eq. Br₂ or Cl₂ | (E)-1,2-Dihalo-1-cyclohexyl-1-butene | 1,1,2,2-Tetrahalo-1-cyclohexylbutane |

| Halogenation | 2 eq. Br₂ or Cl₂ | - | 1,1,2,2-Tetrahalo-1-cyclohexylbutane |

Hydrohalogenation (HCl and HBr) : The addition of hydrogen halides (HX) to the unsymmetrical triple bond of this compound follows Markovnikov's rule. chemistrysteps.com The reaction proceeds through a vinyl cation intermediate. The hydrogen atom adds to the carbon of the triple bond that is less substituted (the ethyl side), while the halide (X⁻) adds to the more substituted carbon (the cyclohexyl side), which can better stabilize the positive charge of the intermediate cation. chemistrysteps.comaskfilo.com The addition of a second molecule of HX follows the same regioselectivity, leading to a geminal dihalide, where both halogen atoms are attached to the same carbon atom. chemistrysteps.com

Free-Radical Processes

Mechanism of Thermally Initiated Free-Radical Chain Addition with Cyclohexane (B81311)

The thermally initiated free-radical addition of an alkane, such as cyclohexane, to an alkyne like this compound proceeds through a chain reaction mechanism. epa.gov This process typically requires high temperatures to initiate the formation of radicals.

The mechanism can be described in three key stages:

Initiation : At high temperatures, a reaction between cyclohexane and this compound initiates the process by forming a cyclohexyl radical and a vinylic radical. epa.gov

Propagation : This stage consists of two repeating steps. First, a cyclohexyl radical adds to the triple bond of this compound. This addition forms a new, more stable vinyl radical. Second, this vinyl radical abstracts a hydrogen atom from another molecule of cyclohexane, yielding the final product and regenerating a cyclohexyl radical, which continues the chain. epa.gov

Termination : The chain reaction is terminated when any two radical species combine.

This free-radical chain addition results in the formation of a substituted alkene, specifically (E/Z)-1,2-dicyclohexyl-1-butene.

Stereoselectivity in Product Formation (E/Z Isomerism of 1-Cyclohexyl-1-butene)

The partial reduction, or semihydrogenation, of the alkyne this compound yields the alkene 1-Cyclohexyl-1-butene. The stereochemical outcome of this reaction, resulting in either the (E)- or (Z)-isomer, is highly dependent on the reaction conditions and the type of catalyst employed. This stereoselectivity arises from the different mechanisms by which hydrogen is delivered to the alkyne's triple bond.

Syn-addition (Z-isomer formation): Catalytic hydrogenation using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of two hydrogen atoms across the triple bond. The hydrogen atoms add to the same face of the alkyne as it is adsorbed onto the catalyst surface, leading predominantly to the formation of (Z)-1-Cyclohexyl-1-butene (the cis-isomer).

Anti-addition (E-isomer formation): In contrast, dissolving metal reductions, such as with sodium or lithium in liquid ammonia (B1221849), proceed through a radical anion mechanism that results in the anti-addition of hydrogen atoms. This process yields the more thermodynamically stable (E)-1-Cyclohexyl-1-butene (the trans-isomer) as the major product.

Recent advancements have also identified nickel and palladium-based catalysts that, through the selection of specific ligands, can selectively produce either the (E)- or (Z)-isomer via transfer hydrogenation, offering greater control over the stereochemical outcome.

Table 1: Expected Stereochemical Outcome of this compound Semihydrogenation This table illustrates the generally expected major products based on established reaction mechanisms for internal alkynes. Actual yields may vary.

| Reagent/Catalyst | Predominant Mechanism | Expected Major Product |

|---|---|---|

| H₂, Lindlar's Catalyst | Syn-addition | (Z)-1-Cyclohexyl-1-butene |

| Na, NH₃ (l) | Anti-addition (Radical) | (E)-1-Cyclohexyl-1-butene |

| NiBr₂ / Formic Acid, Zn | Transfer Hydrogenation | (Z)-1-Cyclohexyl-1-butene |

| NiCl₂·dme, triphos / Formic Acid, Zn | Isomerizing Transfer Hydrogenation | (E)-1-Cyclohexyl-1-butene |

Influence of Hydrogen Donor Concentration and Temperature on Stereoselectivity

The concentration of the hydrogen donor (e.g., hydrogen gas pressure) and the reaction temperature are critical parameters that can influence the rate, efficiency, and selectivity of the hydrogenation of this compound.

Hydrogen Donor Concentration: In catalytic hydrogenations, hydrogen pressure is a key factor. While it is generally accepted that higher hydrogen pressures can sometimes lead to lower enantioselectivity in asymmetric hydrogenations, its effect on E/Z selectivity is complex. Increased H₂ pressure can increase the rate of reaction but may also promote over-reduction to the fully saturated alkane, Butylcyclohexane. In transfer hydrogenation systems, the concentration of the hydrogen donor, such as formic acid or water, similarly affects the reaction kinetics and can influence selectivity.

Temperature: Temperature affects the rate of all elementary steps in the reaction mechanism, including substrate adsorption to the catalyst, hydrogen activation, and product desorption. For catalytic hydrogenations, elevated temperatures can increase the reaction rate but may negatively impact selectivity. For instance, higher temperatures can promote the isomerization of the initially formed (Z)-alkene to the more stable (E)-alkene on the catalyst surface, thus reducing the stereoselectivity of the reaction. In some cases, an inverse relationship between temperature and optical yield has been observed, where increasing temperature can offset the negative effects of high hydrogen pressure on diastereomeric interconversion.

Characterization of Alkenyl Radical Intermediates

Certain reactions of alkynes proceed through radical intermediates, notably the dissolving metal reduction to form trans-alkenes. In the reduction of this compound with sodium in liquid ammonia, the reaction is initiated by the transfer of a single electron from the sodium atom to the alkyne, forming a radical anion. This intermediate is then protonated by the ammonia solvent to produce an alkenyl radical (also known as a vinyl radical).

The geometry of this alkenyl radical intermediate is crucial for determining the final product's stereochemistry. The radical rapidly equilibrates to its more stable trans configuration to minimize steric repulsion between the larger cyclohexyl and ethyl groups. A second single-electron transfer to this radical generates a vinyl anion, which is subsequently protonated to yield the final (E)-1-Cyclohexyl-1-butene product.

Direct characterization of these highly reactive alkenyl radical intermediates is challenging. Their existence is often inferred from the stereochemical outcome of the reaction. Advanced characterization typically relies on:

Computational Studies: Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model the potential energy surfaces of the reaction, calculate the relative stabilities of the cis and trans radical intermediates, and determine the energy barriers for their interconversion.

Spectroscopic Analysis (in specific cases): While difficult for transient species, in some systems, radical intermediates can be studied using techniques like Electron Spin Resonance (ESR) spectroscopy, although this is more common for more stable or persistent radicals.

Mechanistic Probes: The use of radical trapping agents can provide evidence for a radical mechanism, though it may not elucidate the specific structure of the intermediate.

Cycloaddition Reactions

The pi systems of the triple bond in this compound allow it to participate in cycloaddition reactions, serving as a 2π-electron component.

The classical Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne, to form a five-membered heterocycle. While the most well-known variant, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient for terminal alkynes, it is not suitable for internal alkynes like this compound.

However, internal alkynes readily participate in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This reaction provides access to fully substituted 1,4,5-trisubstituted-1,2,3-triazoles. The mechanism involves an oxidative coupling of the azide (B81097) and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the triazole product.

When an unsymmetrical internal alkyne like this compound reacts with an azide (e.g., Benzyl azide), a mixture of two regioisomeric triazoles is typically formed, as the electronic and steric differences between the cyclohexyl and ethyl groups are often insufficient to direct the cycloaddition to a single position.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile in a [4+2] cycloaddition to form a six-membered ring. Alkynes can serve as dienophiles in this reaction. This compound can react with a conjugated diene, such as 1,3-Butadiene, to produce a 1,4-cyclohexadiene (B1204751) derivative.

The reaction is a concerted, pericyclic process where three pi bonds are broken and two new sigma bonds and one new pi bond are formed simultaneously. Because the dienophile is an alkyne, the resulting product contains two double bonds within the newly formed ring. Unlike reactions with alkene dienophiles, the resulting product from an alkyne dienophile lacks stereocenters at the positions of former alkyne carbons, simplifying the stereochemical outcome. The reactivity of the Diels-Alder reaction is generally enhanced when the dienophile possesses electron-withdrawing groups, a feature that this compound lacks.

Organometallic Coupling Reactions

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While many famous named reactions like the Sonogashira coupling are specifically designed for terminal alkynes, internal alkynes can participate in other types of organometallic transformations.

For an unactivated internal alkyne such as this compound, direct participation in common cross-coupling reactions like Suzuki or Stille is not typical without prior functionalization. However, its triple bond can be elaborated using strategies involving organometallic intermediates:

Carbometalation: This process involves the addition of an organometallic reagent (R-M) across the triple bond. For example, carbopalladation or carbozincation would generate a new alkenyl-metal species. This intermediate can then be trapped or participate in a subsequent cross-coupling reaction, effectively adding a new group to one of the alkyne carbons and functionalizing the other for further reactions.

Hydrometalation: Similar to carbometalation, a metal-hydride bond can add across the triple bond (e.g., hydrozirconation or hydrosilylation). This creates a stereodefined alkenyl-metal intermediate that can then be used in standard cross-coupling reactions, allowing for the synthesis of trisubstituted alkenes with high stereocontrol.

These multi-step sequences expand the synthetic utility of internal alkynes like this compound, allowing them to be incorporated into more complex molecular architectures through the formation of new carbon-carbon bonds.

Sonogashira Coupling Chemistry

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orggold-chemistry.org The reaction couples terminal alkynes with aryl or vinyl halides, employing a dual-catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org this compound, as a terminal alkyne, is a suitable substrate for this transformation, allowing for the direct attachment of the cyclohexylbutynyl group to various aromatic and vinylic systems.

The reaction is typically carried out under mild conditions, often at room temperature, which contributes to its broad applicability and tolerance of various functional groups. wikipedia.orgnrochemistry.com The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. nrochemistry.com

Catalytic Cycle Breakdown:

Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex. nrochemistry.com

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide intermediate. wikipedia.orgnrochemistry.com This step is crucial as it activates the alkyne.

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex, a step known as transmetalation, regenerating the copper(I) catalyst. nrochemistry.com

Reductive Elimination: Finally, the resulting organopalladium(II) complex undergoes reductive elimination, forming the final coupled product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.com

Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while the copper co-catalyst is typically copper(I) iodide (CuI). wikipedia.orglibretexts.org The amine, such as triethylamine (B128534) or diisopropylamine, serves as both the base to deprotonate the alkyne and often as the solvent. nrochemistry.com The reactivity of the halide partner is a key factor, with the general trend being I > OTf > Br >> Cl. wikipedia.org

Table 1: Representative Sonogashira Coupling of this compound

| Aryl/Vinyl Halide (R-X) | Catalyst System | Base/Solvent | Conditions | Product |

|---|---|---|---|---|

| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Room Temperature, 3-6 h | 1-(But-1-yn-1-yl)-4-cyclohexylbenzene |

| 4-Bromotoluene | Pd(PPh₃)₄ / CuI | Piperidine/DMF | 50-70 °C, 8-12 h | 1-Cyclohexyl-4-((4-methylphenyl)ethynyl)butane |

| (E)-1-Iodo-2-phenylethene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Room Temperature, 4 h | (E)-1-Cyclohexyl-6-phenylhex-3-en-1-yne |

Other Cross-Coupling Methodologies

While the Sonogashira reaction is the most direct cross-coupling method for terminal alkynes, the reactivity of this compound can be harnessed for other important C-C bond-forming reactions, such as the Suzuki-Miyaura coupling. The Heck reaction, which couples unsaturated halides with alkenes, is less directly applicable to terminal alkynes as primary substrates. wikipedia.orgmasterorganicchemistry.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgorganic-chemistry.org For a terminal alkyne like this compound to participate, it must first be converted into an alkynylboron reagent. This is typically achieved by deprotonating the alkyne with a strong base to form the acetylide, which then reacts with a borane (B79455) or boronic ester source (e.g., isopropoxyboronic acid pinacol (B44631) ester).

Once the alkynylboronate ester of this compound is formed, it can be coupled with a wide range of aryl or vinyl halides/triflates under standard Suzuki conditions. The mechanism involves oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the boronate ester (activated by a base), and subsequent reductive elimination to yield the coupled product. libretexts.org This two-step sequence allows for the versatile formation of internal alkynes that might be difficult to access via other methods.

Table 2: Two-Step Suzuki-Miyaura Coupling Pathway

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Borylation | This compound | 1) n-BuLi 2) B(OⁱPr)₃ or Pinacolborane | (2-(Cyclohexylbut-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| 2. Coupling | Alkynylboronate Ester + Aryl Bromide | Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O | Aryl-alkyne coupled product |

Acidity of Terminal Alkynes in Reaction Contexts

A defining chemical characteristic of terminal alkynes, including this compound, is the notable acidity of the hydrogen atom attached to the sp-hybridized carbon. libretexts.org This proton is significantly more acidic than protons attached to sp²-hybridized (alkene) or sp³-hybridized (alkane) carbons. The pKa of a terminal alkyne C-H bond is approximately 25, compared to ~44 for an alkene and ~50 for an alkane. libretexts.org

This enhanced acidity is a direct consequence of the hybridization of the carbon atom. brainly.com An sp-hybridized orbital has 50% s-character, which is substantially higher than the 33% s-character in an sp² orbital and the 25% in an sp³ orbital. quora.com Because s-orbitals are closer to the positively charged nucleus, the lone pair of electrons in the resulting conjugate base (the acetylide anion) is held more tightly and is therefore more stabilized when in an orbital with higher s-character. brainly.comreddit.commasterorganicchemistry.com This increased stability of the acetylide anion means that the corresponding proton is more readily removed. chemicalforums.com

In practical reaction contexts, this acidity is exploited by using a sufficiently strong base to deprotonate the alkyne, generating a potent carbon-centered nucleophile. Common bases strong enough for this purpose include sodium amide (NaNH₂), sodium hydride (NaH), and organolithium reagents like n-butyllithium (n-BuLi). brainly.comquora.comambeed.com Weaker bases, such as sodium hydroxide (B78521) or alkoxides, are generally not strong enough to deprotonate the alkyne to a significant extent. The resulting acetylide anion is a key intermediate in many synthetic transformations, including the Sonogashira coupling and the synthesis of more complex alkynes via Sₙ2 reactions with alkyl halides. libretexts.org

Table 3: Comparison of Hydrocarbon Acidity and Hybridization

| Hydrocarbon Type | Example | Hybridization of C-H Bond | % s-character | Approximate pKa |

|---|---|---|---|---|

| Alkane | Ethane | sp³ | 25% | ~50 |

| Alkene | Ethene | sp² | 33% | ~44 |

| Alkyne | Acetylene | sp | 50% | ~25 |

Tandem and Cascade Reaction Sequences

Applications in Hydroamination Reactions

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. libretexts.org The hydroamination of terminal alkynes such as this compound can be catalyzed by a variety of metals, including copper, gold, and lanthanides. libretexts.orgrsc.orgfrontiersin.org

The regioselectivity of the addition is a critical aspect of this reaction.

Markovnikov Addition: The addition of the amine's nitrogen atom to the more substituted carbon of the alkyne (the internal carbon) results in an imine product (if a primary amine is used) or an enamine (if a secondary amine is used). This is often observed with late transition metal catalysts like gold. frontiersin.org

Anti-Markovnikov Addition: The addition of nitrogen to the terminal carbon of the alkyne is also possible, often favored with certain catalysts like copper or under specific conditions, leading to the opposite regioisomeric enamine/imine. nih.gov

For example, the copper-catalyzed hydroamination of terminal alkynes with secondary amines can proceed with high regioselectivity. rsc.orgresearchgate.net The resulting enamines are versatile synthetic intermediates that can be reduced to form saturated amines or used in other C-C bond-forming reactions. The choice of catalyst, solvent, and amine substrate are all critical factors in controlling the outcome and efficiency of the hydroamination reaction. nih.gov

Table 4: Catalysts and Products in the Hydroamination of a Terminal Alkyne

| Catalyst System | Amine Type | Typical Product | Regioselectivity |

|---|---|---|---|

| Gold(I) Complexes (e.g., IPrAuCl/AgOTf) | Primary Amine (R-NH₂) | Imine | Markovnikov |

| Copper(I) Cyanide (CuCN) | Secondary Amine (R₂NH) | E-Enamine | Anti-Markovnikov |

| Lanthanide Catalysts (e.g., Cp*₂SmH) | Primary Amine (R-NH₂) | Imine | Markovnikov |

| Base-Mediated (e.g., t-BuOK/DMSO) | N-Heterocycles | Vinyl Enamine | Varies (E/Z isomers) |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a comprehensive picture of the molecular structure can be assembled.

¹H NMR Spectral Assignments (Cyclohexyl and Alkyne Protons)

The ¹H NMR spectrum of 1-Cyclohexyl-1-butyne is expected to show distinct signals corresponding to the protons of the cyclohexyl ring and the butyne chain. The protons on the cyclohexyl ring, being in different chemical environments (axial and equatorial), would likely appear as a complex multiplet in the upfield region, typically between 1.2 and 2.5 ppm. The single proton attached to the carbon adjacent to the alkyne group would be expected at the downfield end of this range due to the slight deshielding effect of the triple bond.

The protons of the ethyl group on the butyne chain would present as a triplet and a quartet. The terminal methyl group (CH₃) protons would likely appear as a triplet, while the methylene (B1212753) group (CH₂) protons adjacent to the triple bond would be seen as a quartet. Due to the influence of the triple bond, these signals would be shifted slightly downfield compared to a simple alkane.

Interactive Data Table: Predicted ¹H NMR Spectral Assignments

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexyl Protons | 1.2 - 2.5 | Multiplet | 11H |

| Alkyne-adjacent CH₂ | ~2.2 | Quartet | 2H |

| Alkyne-adjacent CH₃ | ~1.1 | Triplet | 3H |

¹³C NMR Spectral Analysis and Isomer Differentiation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbons of the cyclohexyl ring and the butyne chain. The two sp-hybridized carbons of the alkyne group are particularly characteristic and would appear in the range of 70-90 ppm. The presence of two distinct signals in this region confirms the internal alkyne structure and helps differentiate it from a terminal alkyne isomer, which would show a terminal ≡C-H carbon at a different chemical shift.

The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum, typically between 25 and 40 ppm. Due to the symmetry of the cyclohexyl group, some of these carbon signals may overlap. The carbon of the cyclohexyl ring directly attached to the alkyne group would be shifted slightly downfield compared to the other cyclohexyl carbons.

Interactive Data Table: Predicted ¹³C NMR Spectral Assignments

| Carbon Type | Predicted Chemical Shift (ppm) |

| Alkyne Carbons (C≡C) | 70 - 90 |

| Cyclohexyl Carbons | 25 - 40 |

| Alkyne-adjacent CH₂ | ~12 |

| Alkyne-adjacent CH₃ | ~14 |

Integration Ratios for Molecular Symmetry Confirmation

In ¹H NMR spectroscopy, the area under each signal is proportional to the number of protons giving rise to that signal. The integration ratios are crucial for confirming the molecular formula and symmetry. For this compound (C₁₀H₁₆), the expected integration ratio would correspond to the number of protons in the cyclohexyl ring (11H) and the butyne chain (5H). The observation of an integration ratio of approximately 11:2:3 for the cyclohexyl protons, the methylene protons, and the methyl protons of the butyne group, respectively, would provide strong evidence for the proposed structure. This ratio confirms the presence of one cyclohexyl group and one butynyl group in the molecule, consistent with its molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Alkyne C≡C Stretch Vibrations

A key feature in the IR spectrum of this compound is the absorption band corresponding to the stretching vibration of the carbon-carbon triple bond (C≡C). For an internal alkyne, this vibration typically appears in the region of 2100-2260 cm⁻¹. The intensity of this peak is often weak to medium. The presence of a sharp absorption band in this region is a strong indicator of the alkyne functional group. The exact position of this band can be influenced by the substitution pattern around the triple bond.

Analysis of Cyclohexyl C-H Stretching Frequencies

The IR spectrum will also display characteristic absorption bands for the C-H stretching vibrations of the cyclohexyl group. These are typically strong and sharp peaks appearing in the region of 2850-2960 cm⁻¹. The presence of multiple peaks in this region is indicative of the different C-H bonds within the saturated ring system. Additionally, C-H bending vibrations for the CH₂ groups of the cyclohexane (B81311) ring are expected to be observed in the fingerprint region, typically around 1440-1480 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Alkyne | C≡C Stretch | 2100 - 2260 |

| Cyclohexyl | C-H Stretch | 2850 - 2960 |

| Cyclohexyl | C-H Bend | 1440 - 1480 |

Computational and Theoretical Investigations of 1 Cyclohexyl 1 Butyne

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods employ the principles of quantum mechanics to model and analyze chemical systems, offering a detailed perspective on molecular structure and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules like 1-cyclohexyl-1-butyne.

A key application of DFT is the modeling of transition states and the elucidation of reaction pathways. For reactions involving alkynes, such as cycloadditions or nucleophilic additions, DFT can map out the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. For instance, in a hypothetical cycloaddition reaction involving this compound, DFT calculations would be employed to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The geometry of this transition state provides crucial information about the mechanism of the reaction, such as which bonds are breaking and forming simultaneously.

Theoretical studies on similar alkyne systems have demonstrated the power of DFT in mapping complex reaction mechanisms. For example, investigations into the cycloaddition reactions of strained cycloalkynes have utilized DFT to propose and evaluate different reaction pathways researchgate.net. Similarly, the mechanism of copper-catalyzed reactions involving alkynes has been explored using DFT to compare the free energy profiles of various possible routes beilstein-journals.org. These studies serve as a model for how the reaction pathways of this compound could be investigated.

The activation energy (ΔG‡) is a critical parameter that determines the rate of a chemical reaction. DFT calculations provide a reliable means of estimating this value by determining the energy difference between the reactants and the transition state. A higher activation energy implies a slower reaction rate.

For a reaction of this compound, the calculated ΔG‡ would offer a quantitative prediction of its kinetic feasibility under specific conditions. For example, in a study on copper-catalyzed carboarylation–ring closure reactions of alkynes, DFT calculations were used to determine the activation free energy barrier for the rate-determining step, providing insight into the reaction's kinetics beilstein-journals.org. This type of analysis would be directly applicable to understanding the reactivity of this compound in various chemical transformations.

Table 1: Illustrative Activation Energies for a Hypothetical Reaction of an Alkyne

| Reaction Pathway | Transition State | ΔG‡ (kcal/mol) |

|---|---|---|

| Pathway A | TS-A | 22.6 |

| Pathway B | TS-B | 6.5 |

This table presents hypothetical data based on findings for similar alkyne reactions to illustrate the concept. beilstein-journals.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for explaining and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these orbitals govern the feasibility and stereochemistry of many reactions, particularly pericyclic reactions like cycloadditions.

For this compound, an analysis of its HOMO and LUMO would reveal its nucleophilic and electrophilic character. The HOMO, being the orbital containing the highest energy electrons, indicates the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO, the lowest energy empty orbital, represents its capacity to accept electrons (electrophilicity) wikipedia.orgyoutube.com. In a reaction, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the primary driver of the chemical transformation wikipedia.orgyoutube.com. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.

Table 2: Example Frontier Molecular Orbital Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Generic Alkyne | -9.5 | -0.5 | 9.0 |

| Generic Diene | -8.5 | 0.2 | 8.7 |

This table contains representative values to demonstrate the concept of HOMO and LUMO energies.

For highly accurate thermochemical data, high-level ab initio methods are often employed. These methods, such as the Complete Basis Set (CBS) methods like CBS-QB3, aim to approximate the exact solution to the Schrödinger equation. They are computationally more demanding than DFT but can provide benchmark-quality energies.

The CBS-QB3 method, for instance, involves a series of calculations with different levels of theory and basis sets, which are then extrapolated to the complete basis set limit. This approach is particularly useful for obtaining accurate standard enthalpies of formation researchgate.net. While computationally intensive, applying such a method to this compound would yield highly reliable thermodynamic data, crucial for understanding its stability and energetics in chemical reactions. A computational study on the reaction of the C2H radical with 1-butyne (B89482) utilized the CBS-QB3 method to study the potential energy surfaces of the reaction nih.gov.

The choice of basis set is a critical aspect of any quantum chemical calculation. The B3LYP functional is a popular hybrid functional in DFT, and the 6-31G* basis set is a commonly used Pople-style basis set that provides a good balance between accuracy and computational cost for organic molecules. This combination, often denoted as B3LYP/6-31G*, is frequently used for geometry optimizations and frequency calculations.

Furthermore, chemical reactions are often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects through various methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach can be used to model the effect of the solvent on the electronic structure and energy of the solute, in this case, this compound. Theoretical studies on reactions of cyclohexyl isocyanide have utilized the B3LYP/6-31G* method and the Onsager solvent model to study reaction kinetics and mechanisms in both the gas phase and solution researchgate.net.

Density Functional Theory (DFT) Calculations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into their motion, conformational changes, and intermolecular interactions. For this compound, MD simulations are instrumental in understanding how the bulky cyclohexyl group influences the reactivity and physical properties of the molecule.

Modeling Steric Hindrance Effects of the Cyclohexyl Group

The cyclohexyl group, a six-membered aliphatic ring, is significantly larger and more sterically demanding than a simple alkyl chain. MD simulations can be employed to model and quantify the steric hindrance imposed by this group on the reactive alkyne (carbon-carbon triple bond) moiety.

In a typical simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and the forces between all atoms are calculated using a force field. By integrating Newton's laws of motion, the trajectory of each atom is tracked over time. This allows for the analysis of how the cyclohexyl ring shields the triple bond from attack by approaching reactants.

Key research findings from such simulations would focus on:

Radial Distribution Functions (RDFs): By calculating the RDF between a potential reactant and the carbon atoms of the alkyne, researchers can determine the probability of finding the reactant at a certain distance. A lower probability at close distances compared to a less hindered alkyne would quantitatively demonstrate steric hindrance.

Solvent Accessibility Surface Area (SASA): MD simulations can calculate the surface area of the alkyne group that is accessible to a solvent molecule. The dynamic flapping of the cyclohexyl ring between its chair and boat conformations can alter the SASA, and simulations can average this effect over time to provide a clear picture of the triple bond's accessibility.

Interaction Energy Analysis: Simulations can compute the non-bonded interaction energies (van der Waals and electrostatic) between the cyclohexyl group and an incoming reactant. This can reveal repulsive forces that must be overcome for a reaction to occur at the alkyne site.

Conformational Analysis

The non-planar structure of the cyclohexyl ring gives rise to different spatial arrangements known as conformations. The most stable conformation is the "chair" form, which minimizes both angle strain and torsional strain. Other higher-energy conformations include the "boat" and "twist-boat" forms. pharmaguideline.comyoutube.com

When the butyne group is attached to the cyclohexane (B81311) ring, it can occupy one of two positions:

Equatorial: The bond to the substituent points away from the center of the ring, roughly in the "equator" of the molecule. This position is generally more stable for bulky groups as it minimizes steric clashes with other atoms on the ring.

Axial: The bond to the substituent points straight up or down, parallel to the axis of the ring. This position leads to greater steric hindrance, primarily due to 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.

Computational studies can predict the energy difference between these conformers. For this compound, the equatorial conformer is significantly favored. The energy cost of the butynyl group occupying the axial position can be estimated through quantum chemical calculations.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Equilibrium Population (298 K, Estimated) |

|---|---|---|---|

| Chair | Equatorial | 0.00 (most stable) | >99% |

| Chair | Axial | ~4-5 | <1% |

| Twist-Boat | - | ~5.5 | <0.1% |

| Boat | - | ~6.9 | <0.1% |

Theoretical Reaction Kinetics

Theoretical reaction kinetics uses computational methods to predict the rates and mechanisms of chemical reactions. For a molecule like this compound, these investigations are crucial for understanding its reactivity without conducting complex experiments. While specific studies on this compound are limited, the methodologies can be understood from studies on similar, smaller molecules like 1-butyne. nih.gov

Variational Transition State Theory (VTST) Calculations for Reaction Rates

Variational Transition State Theory (VTST) is a powerful computational tool for calculating reaction rate constants. scispace.comwikipedia.org It improves upon conventional Transition State Theory (TST) by locating the "bottleneck" of a reaction not at the saddle point of the potential energy surface, but at the position along the reaction path that minimizes the rate of reaction, providing a more accurate rate constant. wikipedia.orgresearchgate.net

For a reaction involving this compound, such as the addition of a radical to the triple bond, the process would be:

Mapping the Potential Energy Surface (PES): High-level quantum chemistry methods are used to calculate the energy of the system as the reactants approach and transform into products.

Identifying the Minimum Energy Path (MEP): The lowest energy route from reactants to products on the PES is identified.

VTST Calculation: The rate constant is calculated at various points along the MEP. The point that gives the minimum calculated rate corresponds to the variational transition state, yielding the final theoretical rate constant.

Studies on the analogous reaction of the C₂H radical with 1-butyne have utilized VTST to determine reaction rates, demonstrating the utility of this approach for alkynes. nih.gov

Product Branching Ratio Predictions

Chemical reactions can often proceed through multiple pathways, leading to different products. Predicting the product branching ratio—the proportion of each product formed—is a key goal of theoretical kinetics.

Following the initial formation of an energized complex, the system can evolve into several different products. The rates of these subsequent unimolecular reactions are often calculated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory, which is frequently paired with VTST calculations. nih.gov The branching ratio for a specific product is the rate of its formation divided by the sum of the rates of formation for all possible products.

For a hypothetical reaction of an ethyl radical with this compound, the initial adduct could isomerize or dissociate to form various stable products. Computational models would predict the relative yields of these products.

| Product | Reaction Channel | Calculated Rate Constant (s⁻¹) | Predicted Branching Ratio |

|---|---|---|---|

| Product A | Isomerization | 1.5 x 10⁸ | 60% |

| Product B | Dissociation + H | 0.8 x 10⁸ | 32% |

| Product C | Cyclization | 0.2 x 10⁸ | 8% |

Temperature Dependence of Reaction Rates

The rates of chemical reactions are highly dependent on temperature. VTST calculations can be performed over a range of temperatures to predict how a rate constant will change. This is critical for understanding reaction outcomes under different conditions.

A computational study on the reaction of C₂H with 1-butyne found that the rate constants were highly temperature-dependent, especially at low temperatures. nih.gov This phenomenon was explained by the "loose" nature of the transition state, a feature that VTST is well-suited to capture. nih.gov For this compound, similar calculations would likely reveal a non-Arrhenius behavior, where the rate does not follow a simple exponential relationship with temperature, particularly for complex association or isomerization reactions.

| Temperature (K) | Calculated Rate Constant, k (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 100 | 2.1 x 10⁻¹¹ |

| 200 | 5.8 x 10⁻¹¹ |

| 300 | 9.3 x 10⁻¹¹ |

| 400 | 12.5 x 10⁻¹¹ |

| 500 | 15.1 x 10⁻¹¹ |

Energy Decomposition and Activation Strain Analyses

In the computational investigation of chemical reactivity, Energy Decomposition Analysis (EDA) and the Activation Strain Model (ASM) are powerful tools for gaining insight into the factors that govern a chemical reaction. While specific studies applying these methods to this compound are not prevalent in the reviewed literature, the principles of these analyses can be readily applied to understand its potential reactivity.

Energy Decomposition Analysis (EDA) is a method used to dissect the interaction energy between reacting molecules into physically meaningful components. This allows for a quantitative understanding of the nature of the chemical bond and intermolecular interactions. The total interaction energy is typically broken down into terms such as electrostatic interaction, Pauli repulsion (also known as exchange-repulsion), and orbital interaction (which includes charge transfer and polarization). For a hypothetical reaction involving this compound, such as a cycloaddition, an EDA would allow researchers to determine the relative contributions of these forces to the stability of the transition state and the final product.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, provides a complementary perspective by analyzing the energy profile of a reaction in terms of the energies of the reactants as they are distorted into their transition state geometries, and the interaction energy between these distorted reactants. The total energy of the system at any point along the reaction coordinate is given by the sum of the activation strain (the energy required to deform the reactants) and the interaction energy. This model is particularly useful for understanding activation barriers. For this compound, the ASM could elucidate how the rigidity of the cyclohexyl group and the linearity of the butyne chain contribute to the energy barrier of a reaction. For instance, in a cycloaddition reaction, the model would quantify the energy needed to bend the alkyne and distort the cyclohexyl ring to achieve the transition state geometry, and how this is compensated by the favorable interaction with the other reactant.

A hypothetical EDA for the reaction of this compound with an azide (B81097) in a [3+2] cycloaddition is presented in the table below to illustrate the insights that could be gained.

| Energy Component | Hypothetical Energy (kcal/mol) |

| Electrostatic Interaction | -15.2 |

| Pauli Repulsion | +35.8 |

| Orbital Interaction | -28.5 |

| Total Interaction Energy | -7.9 |

| Activation Strain | +22.4 |

| Activation Barrier | +14.5 |

This table is for illustrative purposes only and does not represent experimental or fully calculated data.

Comparative Computational Studies with Analogs

To better understand the specific role of the cyclohexyl and ethyl groups in determining the reactivity of this compound, comparative computational studies with its analogs are invaluable. By systematically modifying the structure of the molecule and calculating the corresponding reaction profiles, trends in reactivity and selectivity can be established and attributed to specific structural features.

Comparative studies would involve replacing the cyclohexyl group with other alkyl groups of varying steric bulk (e.g., methyl, tert-butyl) or electronic properties. Similarly, the ethyl group on the alkyne could be replaced with other substituents. By analyzing the activation barriers and reaction energies for a consistent set of reactions across this series of analogs, clear structure-reactivity relationships can be established.

For instance, a computational study on the Diels-Alder reaction of this compound and its analogs with a diene could reveal the influence of the bulky cyclohexyl group on the reaction rate and the regioselectivity of the product. It would be expected that increasing the steric hindrance at the reaction center would lead to a higher activation barrier. The table below illustrates hypothetical results for such a comparative study.

| Alkyne Analog | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| 1-Methyl-1-butyne | 25.3 | -30.1 |

| This compound | 28.7 | -28.5 |

| 1-tert-Butyl-1-butyne | 32.1 | -26.8 |

This table is for illustrative purposes only and does not represent experimental or fully calculated data.

These trends would then be rationalized using the principles of EDA and ASM, providing a deeper understanding of the underlying physical forces.

A crucial aspect of any computational study is the validation of the theoretical models against experimental data. This ensures that the chosen level of theory and computational methods are accurately describing the chemical system. For this compound and its analogs, this would involve comparing calculated properties, such as reaction rates or product ratios, with experimentally measured values.

If experimental kinetic data for a reaction involving this compound were available, the calculated activation free energy could be compared to the experimental value derived from the reaction rate constant. A good agreement between the theoretical and experimental values would lend confidence to the computational model and its predictions for other related systems. The following table provides a hypothetical comparison.

| Reaction Parameter | Computed Value | Experimental Value |

| Activation Free Energy (kcal/mol) | 15.1 | 14.8 |

| Rate Constant (M⁻¹s⁻¹) at 298 K | 0.023 | 0.028 |

This table is for illustrative purposes only and does not represent experimental or fully calculated data.

Discrepancies between computational and experimental results would indicate the need for a more sophisticated theoretical model, for example, by including explicit solvent effects or using a higher level of electronic structure theory. This iterative process of comparison and refinement is essential for the development of predictive computational models.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of internal alkynes like 1-Cyclohexyl-1-butyne is undergoing a shift towards more sustainable and cost-effective catalytic methods. A significant trend is the move away from catalysts based on precious metals towards those utilizing abundant and less toxic first-row transition metals.

Key Research Thrusts:

Iron-Based Catalysis: Iron, being the most abundant transition metal, is a focal point for developing green catalytic reactions. nih.govrsc.orgrsc.org Iron catalysts, particularly those with 2,9-diaryl-1,10-phenanthroline ligands, have shown exceptional activity and selectivity in the hydroalumination of internal alkynes. rsc.orgrsc.org This reaction is a powerful method for producing versatile alkenylaluminum compounds from alkynes, which can then be converted into a variety of functionalized trisubstituted alkenes. nih.govrsc.org The application of such iron-catalyzed systems to this compound could provide a highly efficient and sustainable route to a wide range of derivatives.

Mechanism and Optimization: Research is focused on understanding the mechanisms of these novel catalytic systems to optimize their performance. The goal is to develop catalysts that offer high yields and selectivities under mild reaction conditions, further enhancing the sustainability of the process. researchgate.netbohrium.com

Broad Substrate Scope: A crucial aspect of catalyst development is ensuring a broad substrate scope and tolerance for various functional groups. rsc.org This would allow for the direct synthesis of complex molecules derived from this compound without the need for extensive protecting group chemistry.

| Catalyst Type | Metal | Key Advantages for Alkyne Synthesis |

| Phenanthroline Complexes | Iron | High activity, high regio- and chemo-selectivity, sustainable, operates under mild conditions. rsc.orgrsc.org |

| Chlorocobaloxime Complexes | Cobalt | Effective for alkyne hydration, catalyst can be recovered and reused. researchgate.net |

| Copper Salts | Copper | Enables reactions in the absence of Brønsted acids. researchgate.net |

Integration with Flow Chemistry and Automation

The synthesis and modification of this compound are well-suited for integration into modern automated flow chemistry systems. This technology offers significant advantages over traditional batch processing in terms of safety, efficiency, scalability, and reproducibility. syrris.comresearchgate.netnih.gov

Key Advantages and Applications:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and pressure. umontreal.canih.gov This is particularly beneficial for managing potentially hazardous reactions or reactive intermediates.

Automation and High-Throughput Screening: Automated flow systems enable the rapid synthesis of libraries of compounds for screening purposes. syrris.comresearchgate.net By systematically varying reagents and conditions, researchers can efficiently explore the chemical space around the this compound scaffold to discover new molecules with desired properties.

Multi-Step Synthesis: Flow chemistry facilitates the telescoping of multiple reaction steps into a single continuous process, eliminating the need for isolating and purifying intermediates. nih.govrsc.org This streamlined approach can significantly reduce synthesis time and waste generation. nih.govrsc.org

Scalability: Processes developed on a laboratory-scale flow system can often be scaled up for larger production with minimal re-optimization, bridging the gap between laboratory discovery and industrial application. nih.govumontreal.ca

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To fully optimize and control the synthesis and reactions of this compound, particularly in automated flow systems, advanced in situ monitoring techniques are crucial. These methods provide real-time data on reaction progress, allowing for dynamic optimization and a deeper understanding of reaction mechanisms. spectroscopyonline.com

Emerging Monitoring Techniques:

Benchtop NMR Spectroscopy: The development of compact, high-performance benchtop NMR spectrometers is revolutionizing reaction monitoring. Techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome the inherent low sensitivity of NMR, enabling real-time analysis of low-concentration species in reactions such as azide-alkyne cycloadditions. nih.govresearchgate.net

Infrared and Raman Spectroscopy: Mid-IR, Near-IR, and Raman spectroscopy are powerful tools for tracking the concentration of reactants, products, and transient intermediates directly within the reaction vessel or flow stream. spectroscopyonline.com

Integrated Analytical Platforms: The future of reaction monitoring lies in the integration of these spectroscopic techniques directly into automated flow chemistry platforms. This allows for closed-loop control where the analytical data is used to automatically adjust reaction parameters to maintain optimal performance. rsc.org

| Spectroscopic Technique | Information Provided | Application in this compound Chemistry |

| Benchtop NMR | Detailed structural information, reaction kinetics. | Monitoring cycloaddition reactions, identifying intermediates. nih.govresearchgate.net |

| Mid-IR / Raman | Functional group analysis, concentration of species. | Tracking the consumption of the alkyne triple bond. spectroscopyonline.com |

| Near-IR | Overtone and combination band analysis. | Process monitoring in industrial-scale flow systems. spectroscopyonline.com |

Multiscale Computational Modeling of Complex Reactivity

Computational chemistry provides invaluable insights into the reactivity of molecules like this compound. Using methods such as Density Functional Theory (DFT), researchers can model reaction pathways, predict reactivity, and rationalize experimental observations. mdpi.commdpi.com

Applications in Alkyne Chemistry:

Reaction Mechanism Elucidation: Computational studies can map out the energy landscape of a reaction, identifying transition states and intermediates. This is crucial for understanding the pre-equilibrium steps in catalytic cycles, such as the coordination of the alkyne to a metal center. mdpi.com

Predicting Reactivity: Models can predict how structural features, such as bond angles and electronic properties, influence the reactivity of the alkyne triple bond. rsc.org For instance, the reactivity of cyclic alkynes is heavily influenced by ring strain, a factor that can be quantified through computational analysis. rsc.org

Catalyst Design: By modeling the interaction between the alkyne and a catalyst, researchers can rationally design new catalysts with improved activity and selectivity. mdpi.com Computational analysis of metal-alkyne complexes can reveal details about their electronic structure and bonding, explaining why certain metals are more effective for specific transformations. acs.org

Design of New Architectures Incorporating the this compound Moiety

The alkyne functional group is a versatile building block in synthetic chemistry, enabling the construction of complex and functional molecular architectures. nih.govnih.gov The this compound moiety, with its combination of a reactive triple bond and a bulky, lipophilic cyclohexyl group, can be incorporated into a variety of novel structures.

Potential Architectural Designs:

Macrocycles and Molecular Cages: Alkyne metathesis is a powerful reaction for creating shape-persistent macrocycles and molecular cages from alkyne-containing monomers. rsc.org Incorporating this compound building blocks could lead to new host-guest systems or materials with unique porous structures.

Functional Polymers: The alkyne group can participate in "click" reactions, such as the nucleophilic conjugate addition to activated alkynes or the azide-alkyne cycloaddition, which are highly efficient methods for polymer synthesis. acs.org This could be used to create polymers with tailored properties, where the cyclohexyl group influences solubility, thermal stability, or morphological characteristics.

Bioconjugates and Bio-orthogonal Tags: Terminal alkynes are widely used as bio-orthogonal tags for labeling and tracking biomolecules. nih.gov While this compound is an internal alkyne, it can be chemically transformed (e.g., via an alkyne zipper reaction) into a terminal alkyne, opening possibilities for its use in chemical biology and drug development. mdpi.com

Surface Modification: The reactivity of the alkyne group can be harnessed to functionalize surfaces, such as silicon wafers, creating tailored interfaces for applications in electronics and materials science. mdpi.comacs.org

Q & A

Basic Research Questions

Q. How can 1-cyclohexyl-1-butyne be synthesized, and what experimental parameters are critical for reproducibility?

- Methodological Answer : Synthesis typically involves alkyne functionalization via cyclohexyl Grignard reagents or nucleophilic substitution. Key parameters include temperature control (<0°C for Grignard reactions), inert atmosphere (argon/nitrogen), and stoichiometric ratios to minimize side products. Purification via fractional distillation or column chromatography is essential. Detailed protocols should include solvent selection (e.g., THF or diethyl ether) and characterization data (IR, NMR) to confirm structure .

- Table 1 : Critical Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|